molecular formula C9H6N2O4 B1320144 2,4-Dihydroxyquinazoline-7-carboxylic acid CAS No. 864293-00-5

2,4-Dihydroxyquinazoline-7-carboxylic acid

Cat. No.: B1320144
CAS No.: 864293-00-5
M. Wt: 206.15 g/mol
InChI Key: MSNNFPGHLBKVCS-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, have been synthesized and demonstrate significant antimicrobial activity. This includes effectiveness against a broad spectrum of microorganisms, notably Streptococcus pyogenes and Pseudomonas aeruginosa, indicating potential applications in antimicrobial therapies (Bhatt & Agrawal, 2010).

Drug Development

Compounds structurally similar to this compound, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been explored for their potential as anti-diabetic drugs. These compounds exhibit activities such as peroxisome proliferator-activated receptor (PPAR) α/γ agonism and protein-tyrosine phosphatase 1B (PTP-1B) inhibition, suggesting potential for development into efficacious anti-diabetic medications (Otake et al., 2011), (Otake et al., 2012).

Crystal Engineering

Studies on noncovalent interactions between quinoline and carboxylic acids, related to this compound, contribute to the field of crystal engineering. These interactions lead to the formation of multicomponent organic acid–base adducts, which are significant in understanding molecular binding and framework structures (Gao et al., 2014).

Photochemistry

Compounds related to this compound, such as 7-Hydroxyquinoline-8-carboxylic acid, have been studied for their photochemical properties, particularly in excited-state intramolecular double proton transfer reactions. This research provides insights into the behavior of such compounds under different states and has implications in photochemistry and photonics (Tang et al., 2011).

Pharmaceutical Applications

Derivatives of this compound have been synthesized for various pharmaceutical applications, including the potential for anticancer activities. These derivatives, such as 3,4-dihydroisoquinoline-3-carboxylic acid, have shown inhibitory activity against enzymes and radical scavenging capabilities, suggesting potential therapeutic uses in diseases related to oxidative stress (Solecka et al., 2014).

Safety and Hazards

The safety information for 2,4-Dihydroxyquinazoline-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 2,4-Dihydroxyquinazoline-7-carboxylic acid and similar compounds could involve exploring their biological activities further, as they are found in bioactive compounds and commercial drugs . Additionally, improving the synthesis methods to overcome current drawbacks could also be a potential area of research .

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNNFPGHLBKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598995
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-00-5
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round bottom flask was added 2-aminoterephthalic acid (0.83 g, 4.6 mmol) and urea (2.75 g, 45.8 mmol). The reaction mixture was heated to 160° C. and stirred overnight. The mixture was cooled to rt, water added and the solid was filtered. The solid was then washed with acetic acid to afford 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (0.87 g, 92%). LC-MS: (FA) ES+ 207.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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